molecular formula C14H11N5O2 B8421446 4-(4-Phenylamino-[1,3,5]triazin-2-yl)-1H-pyrrole-2-carboxylic acid

4-(4-Phenylamino-[1,3,5]triazin-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No. B8421446
M. Wt: 281.27 g/mol
InChI Key: QRSNZWDAAYCTQZ-UHFFFAOYSA-N
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Patent
US07407962B2

Procedure details

A 5 mL flask was charged with 4-(4-phenylamino-[1,3,5]triazin-2-yl)- 1 -(2,4,6-trimethyl-benzenesulfonyl)-1H-pyrrole-2-carboxylic acid methyl ester (0.12 mmol, 55 mg) in methanol (2 mL) and sodium hydroxide (0.5 mL, 1 N). The resulting mixture was heated at 80° C. for 5 hours then the solvent was evaporated under vacuum. The crude was dried under high vacuum. HPLC, Rt=4.1 min, FIA, ES+=282.1, ES−=280.2
Name
4-(4-phenylamino-[1,3,5]triazin-2-yl)- 1 -(2,4,6-trimethyl-benzenesulfonyl)-1H-pyrrole-2-carboxylic acid methyl ester
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6](S(C2C(C)=CC(C)=CC=2C)(=O)=O)[CH:7]=[C:8]([C:10]2[N:15]=[C:14]([NH:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:9]=1)=[O:4]>CO.[OH-].[Na+]>[C:17]1([NH:16][C:14]2[N:13]=[CH:12][N:11]=[C:10]([C:8]3[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[NH:6][CH:7]=3)[N:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3|

Inputs

Step One
Name
4-(4-phenylamino-[1,3,5]triazin-2-yl)- 1 -(2,4,6-trimethyl-benzenesulfonyl)-1H-pyrrole-2-carboxylic acid methyl ester
Quantity
55 mg
Type
reactant
Smiles
COC(=O)C=1N(C=C(C1)C1=NC=NC(=N1)NC1=CC=CC=C1)S(=O)(=O)C1=C(C=C(C=C1C)C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude was dried under high vacuum

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC1=NC(=NC=N1)C=1C=C(NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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